N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide
Description
N-(2,4-Dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzene sulfonamide moiety with fluorine atoms at positions 3 and 3. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of sulfonamides (enzyme inhibition, receptor modulation) and the pyrimidine scaffold’s role in targeting nucleotide-binding domains.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-20-11-10(6-15-12(16-11)21-2)17-22(18,19)9-4-7(13)3-8(14)5-9/h3-6,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKFXBHVHLRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dimethoxypyrimidine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between the pyrimidine derivative and a sulfonyl chloride, such as 3,5-difluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Decomposed products of the sulfonamide group.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is a sulfonamide compound featuring a pyrimidine ring with methoxy groups at the 2 and 4 positions and a benzene ring with fluorine atoms at the 3 and 5 positions.
Scientific Research Applications
This compound is used across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties. Pyrimidine derivatives, in general, exhibit diverse biological activities due to their ability to interact with various biological targets .
- Medicine It is investigated for potential therapeutic applications, particularly in developing new drugs.
- Industry It is utilized in producing specialty chemicals and materials.
Potential Biological Activities
Research suggests that this compound may possess several biological activities:
- Enzyme Inhibition It may inhibit enzymes involved in cancer progression and inflammation.
- Antiviral Properties Pyrimidine derivatives, including this compound, have been explored as potential antiviral agents against diseases like HIV and Zika virus.
- Antimicrobial Activity Some studies suggest that this class of compounds may have significant antimicrobial properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Nucleophilic Substitution The fluorine atoms on the benzene ring can be substituted by nucleophiles using reagents like sodium methoxide or potassium tert-butoxide.
- Oxidation and Reduction The sulfonamide group can undergo oxidation and reduction reactions using reagents like hydrogen peroxide or potassium permanganate for oxidation and lithium aluminum hydride or sodium borohydride for reduction.
- Hydrolysis The sulfonamide group can be hydrolyzed under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural distinction lies in its 2,4-dimethoxy-pyrimidine core and 3,5-difluorobenzene sulfonamide group. Below is a comparative analysis with three analogs:
Pharmacological and Functional Divergence
- Target vs. : The target’s 3,5-difluoro-sulfonamide contrasts with ’s trimethylbenzene sulfonamide and bromo-morpholine-pyrimidine . Fluorine atoms in the target may confer metabolic stability over bromine, while morpholine in could improve blood-brain barrier penetration .
- Target vs. : Both share the 2,4-dimethoxy-pyrimidine motif, but the target’s sulfonamide vs. ’s imidazopyridine-propanol core implies divergent targets (e.g., sulfonamides for carbonic anhydrase vs. GABA receptors for imidazopyridines) .
- Target vs. : The target’s sulfonamide linker differs from ’s amide -based peptidomimetics. Sulfonamides generally exhibit stronger acidity and enzyme inhibition, whereas amides are more resistant to hydrolysis .
Biological Activity
N-(2,4-Dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
The structure features a pyrimidine ring substituted at positions 2 and 4 with methoxy groups, and a difluorobenzene moiety at position 3 and 5, linked to a sulfonamide group. This unique configuration is hypothesized to contribute to its biological activity.
Research indicates that pyrimidine derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression and inflammation.
- Antiviral Properties : Pyrimidine derivatives have been explored for their potential as antiviral agents against diseases such as HIV and Zika virus.
- Antimicrobial Activity : Some studies suggest that this class of compounds may possess significant antimicrobial properties.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that similar pyrimidine derivatives exhibited potent inhibitory effects against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's structural features allowed for significant interactions with viral proteins, enhancing its efficacy against resistant strains .
- Antimicrobial Efficacy : Another investigation reported that pyrimidine-based compounds showed considerable activity against bacterial strains. The sulfonamide group is believed to enhance the compound's solubility and bioavailability, contributing to its antimicrobial action .
- Antitumor Potential : Research has indicated that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, the compound displayed IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
